![molecular formula C15H18F2N6O7S2 B14786638 (7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14786638.png)

(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Flomoxef is a β-lactam antibiotic first synthesized in Japan in the 1980s. It belongs to the oxacephem class, which is a derivative of cephalosporins. Flomoxef is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as anaerobes . It is particularly noted for its stability against extended-spectrum beta-lactamases (ESBLs), making it a valuable option in treating infections caused by resistant bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

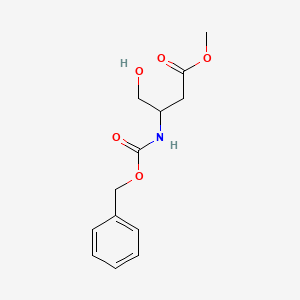

The preparation of high-purity flomoxef sodium involves several steps. Starting from a flomoxef intermediate, an acidifying reaction is performed to obtain a reaction liquid. This is followed by water washing, extraction, and aseptic filtration processes. The final step involves solventing-out crystallization to obtain flomoxef sodium with a purity higher than 99.90% . Key points in this process include the selection and proportion of the solventing agent and the dropwise addition of a salifying agent and the solventing agent simultaneously with crystal growth .

Industrial Production Methods

The industrial production of flomoxef sodium follows a similar process, ensuring high purity and compliance with pharmacopoeia standards. The process is designed to overcome challenges in controlling the solventing-out crystallization step, making it more efficient and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Flomoxef undergoes various chemical reactions, including:

Oxidation: Flomoxef can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

Reduction: Reduction reactions are less common for flomoxef.

Substitution: Flomoxef can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving flomoxef include acids, bases, and nucleophiles. Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure stability and efficacy .

Major Products Formed

The major products formed from reactions involving flomoxef depend on the specific reaction type. For example, substitution reactions may result in modified β-lactam structures, while oxidation may lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Flomoxef has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of β-lactam stability and reactivity.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Employed in the treatment of infections caused by ESBL-producing bacteria, particularly in neonatal sepsis

Industry: Utilized in the development of new antibiotics and in studies of antibiotic resistance.

Mechanism of Action

Flomoxef exerts its effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the synthesis of peptidoglycan, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria. Flomoxef is particularly effective against ESBL-producing bacteria due to its stability against these enzymes .

Comparison with Similar Compounds

Flomoxef is compared with other β-lactam antibiotics such as cefmetazole, cefoxitin, and meropenem. While all these antibiotics exhibit activity against ESBL-producing bacteria, flomoxef has shown superior efficacy in preventing bacterial regrowth and maintaining stability against ESBLs . Similar compounds include:

Cefmetazole: Another cephamycin with activity against ESBL-producing bacteria.

Cefoxitin: A cephamycin with similar antibacterial properties.

Meropenem: A carbapenem used as a last-resort antibiotic for resistant infections.

Flomoxef’s unique structure, with oxygen substituted for sulfur and a 7-α-methoxy group in the cephalosporin core, contributes to its high antibacterial activity and stability .

Properties

Molecular Formula |

C15H18F2N6O7S2 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12?,15-/m0/s1 |

InChI Key |

UHRBTBZOWWGKMK-CVRLYYSRSA-N |

Isomeric SMILES |

CO[C@@]1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)

phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)

![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)

![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)

![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)

![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)